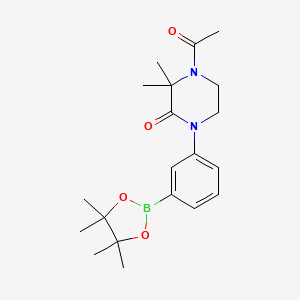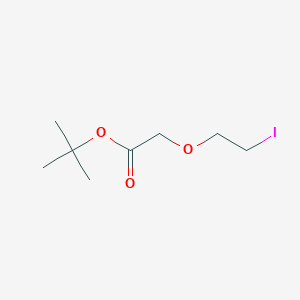![molecular formula C9H7NO3 B12951469 2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
2-(Furo[2,3-b]pyridin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound features a fused furan and pyridine ring system, which contributes to its unique chemical behavior and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid typically involves multi-step procedures. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furo[2,3-b]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .
Aplicaciones Científicas De Investigación
2-(Furo[2,3-b]pyridin-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies exploring its interactions with various biological targets.
Industry: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-3-yl)acetic acid: Similar in structure but lacks the fused furan ring, which may affect its pharmacological properties.
Furo[2,3-b]indoles: These compounds share the furan ring but have an indole moiety instead of pyridine, leading to different biological activities.
Uniqueness
2-(Furo[2,3-b]pyridin-5-yl)acetic acid is unique due to its fused furan-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with potentially improved efficacy and selectivity .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-furo[2,3-b]pyridin-5-ylacetic acid |
InChI |
InChI=1S/C9H7NO3/c11-8(12)4-6-3-7-1-2-13-9(7)10-5-6/h1-3,5H,4H2,(H,11,12) |
Clave InChI |
CLQXVQWAYPDRBO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=NC=C(C=C21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


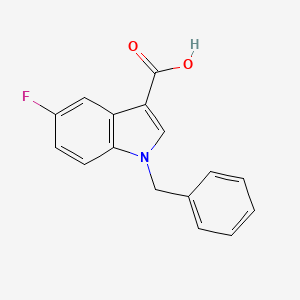
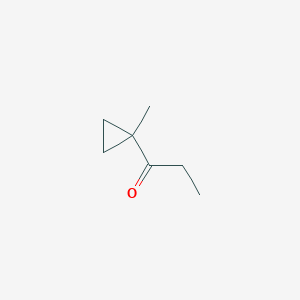

![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
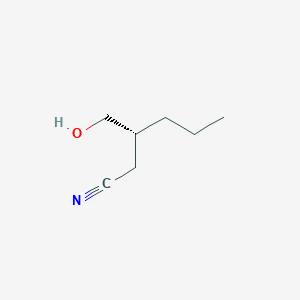
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
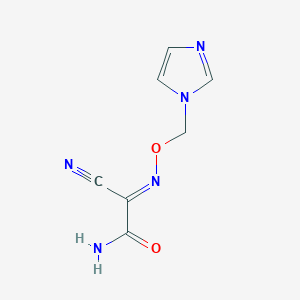
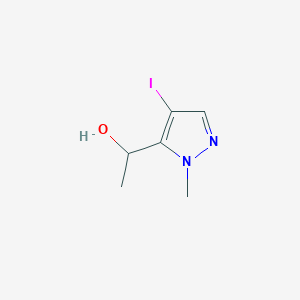
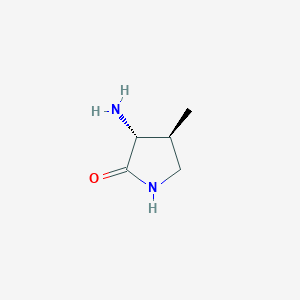
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
